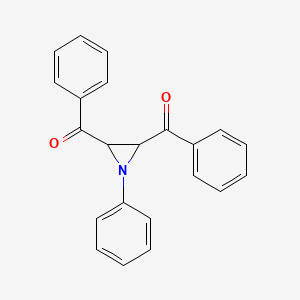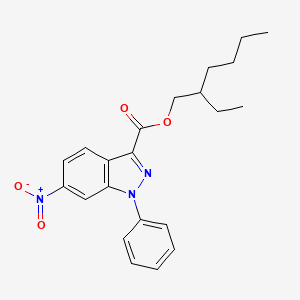
2-Ethylhexyl 6-nitro-1-phenyl-1H-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl 6-nitro-1-phenyl-1H-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of an ethylhexyl ester group, a nitro group, and a phenyl group attached to the indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 6-nitro-1-phenyl-1H-indazole-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 1-phenyl-1H-indazole-3-carboxylic acid, followed by esterification with 2-ethylhexanol. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The esterification step involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 6-nitro-1-phenyl-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-Ethylhexyl 6-amino-1-phenyl-1H-indazole-3-carboxylate.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: 1-Phenyl-1H-indazole-3-carboxylic acid and 2-ethylhexanol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 6-nitro-1-phenyl-1H-indazole-3-carboxylate depends on its specific application. In biological systems, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components. The indazole core can bind to specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-indazole-3-carboxylic acid: Lacks the ethylhexyl ester and nitro group, making it less lipophilic and potentially less bioactive.
2-Ethylhexyl 1H-indazole-3-carboxylate: Lacks the nitro and phenyl groups, resulting in different chemical and biological properties.
6-Nitro-1-phenyl-1H-indazole-3-carboxylic acid:
Uniqueness
2-Ethylhexyl 6-nitro-1-phenyl-1H-indazole-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the ethylhexyl ester enhances its lipophilicity, potentially improving its ability to interact with biological membranes. The nitro group provides a site for bioreduction, leading to the formation of reactive intermediates that can exert biological effects.
Properties
CAS No. |
61360-52-9 |
|---|---|
Molecular Formula |
C22H25N3O4 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-ethylhexyl 6-nitro-1-phenylindazole-3-carboxylate |
InChI |
InChI=1S/C22H25N3O4/c1-3-5-9-16(4-2)15-29-22(26)21-19-13-12-18(25(27)28)14-20(19)24(23-21)17-10-7-6-8-11-17/h6-8,10-14,16H,3-5,9,15H2,1-2H3 |
InChI Key |
FYUBTQYNOOQJAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


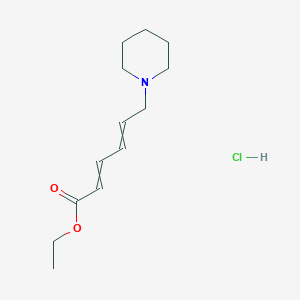
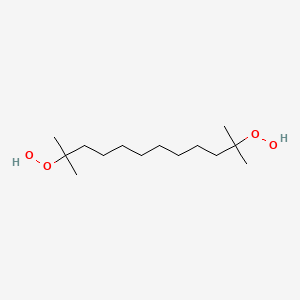
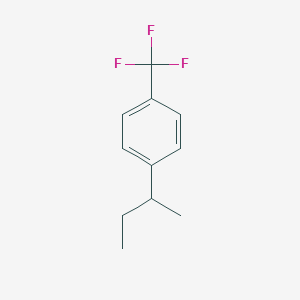
![Ethyl [4-(4-oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetate](/img/structure/B14579266.png)
![Tributyl{[3-(3,3-dimethyloxiran-2-yl)-2,3-dimethylbutan-2-yl]oxy}stannane](/img/structure/B14579271.png)

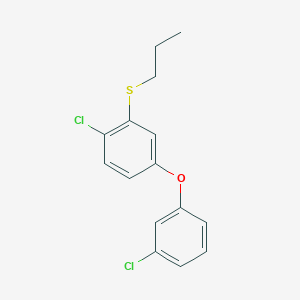
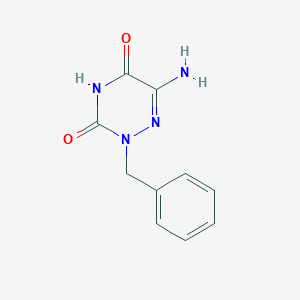
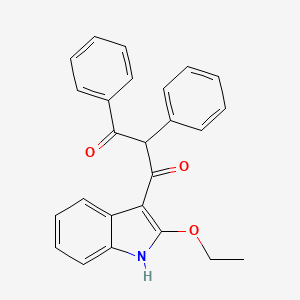
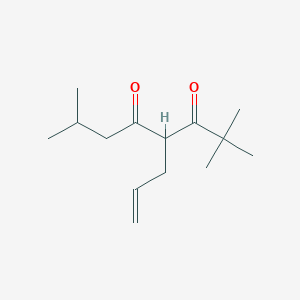
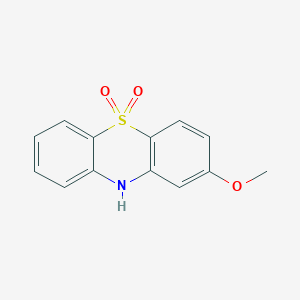
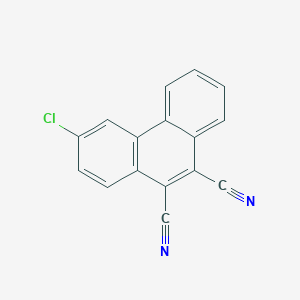
![2,3-Dichloro-N-[(2,5-dichlorophenyl)carbamoyl]propanamide](/img/structure/B14579322.png)
